Cas no 86688-96-2 (2-(1H-pyrrol-3-yl)acetic acid)

2-(1H-pyrrol-3-yl)acetic acid structure
2-(1H-pyrrol-3-yl)acetic acid structure
Product Name:2-(1H-pyrrol-3-yl)acetic acid
Numero CAS:86688-96-2
MF:C6H7NO2
MW:125.125281572342
MDL:MFCD09800534
CID:1016755
PubChem ID:410424
Update Time:2025-06-14

2-(1H-pyrrol-3-yl)acetic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (PYRROL-3-YL)-ACETIC ACID
    • 2-(1H-pyrrol-3-yl)acetic acid
    • methyl 2-(1-tosyl-3-pyrrolyl)acetate
    • (1H-Pyrrol-3-yl)acetic acid
    • (pyrryl-3)acetic acid
    • 1H-Pyrrole-3-acetic acid
    • 2-(Pyrrol-3-yl)acetic acid
    • 3-Pyrrolylacetic acid
    • (3-Pyrrolyl)acetic acid
    • 1H-Pyrrol-3-ylacetic acid
    • 2-(3-Pyrrolyl)acetic acid
    • 3-(Carboxymethyl)pyrrole
    • (1H-Pyrrol-3-yl)-acetic acid
    • MFCD09800534
    • SB62394
    • EN300-116087
    • Z1154253211
    • AKOS013061383
    • pyrrole-3-acetic acid
    • CS-0043321
    • 2-(1H-pyrrol-3-yl)aceticacid
    • AS-38248
    • 86688-96-2
    • SCHEMBL311759
    • DTXSID20328455
    • MDL: MFCD09800534
    • Inchi: 1S/C6H7NO2/c8-6(9)3-5-1-2-7-4-5/h1-2,4,7H,3H2,(H,8,9)
    • Chiave InChI: LAZKLUQBPMKCFN-UHFFFAOYSA-N
    • Sorrisi: O=C(CC1=CNC=C1)O

Proprietà calcolate

  • Massa esatta: 125.04800
  • Massa monoisotopica: 125.048
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 2
  • Complessità: 114
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 53.1A^2
  • XLogP3: 0.2

Proprietà sperimentali

  • Colore/forma: White to Yellow Solid
  • Densità: 1.3±0.1 g/cm3
  • Punto di fusione: Not available
  • Punto di ebollizione: 312.3±17.0 °C at 760 mmHg
  • Punto di infiammabilità: 142.7±20.9 °C
  • Indice di rifrazione: 1.582
  • PSA: 53.09000
  • LogP: 0.64180
  • Pressione di vapore: 0.0±0.7 mmHg at 25°C

2-(1H-pyrrol-3-yl)acetic acid Informazioni sulla sicurezza

2-(1H-pyrrol-3-yl)acetic acid Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-(1H-pyrrol-3-yl)acetic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A109006759-1g
2-(1H-Pyrrol-3-yl)acetic acid
86688-96-2 97%
1g
$604.20 2023-08-31
Alichem
A109006759-5g
2-(1H-Pyrrol-3-yl)acetic acid
86688-96-2 97%
5g
$1356.60 2023-08-31
TRC
B530295-10mg
2-(1H-Pyrrol-3-yl)acetic acid
86688-96-2
10mg
$ 50.00 2022-06-07
TRC
B530295-50mg
2-(1H-Pyrrol-3-yl)acetic acid
86688-96-2
50mg
$ 210.00 2022-06-07
TRC
B530295-100mg
2-(1H-Pyrrol-3-yl)acetic acid
86688-96-2
100mg
$ 320.00 2022-06-07
Chemenu
CM196812-100mg
2-(1H-Pyrrol-3-yl)acetic acid
86688-96-2 95%+
100mg
$239 2021-08-05
Chemenu
CM196812-250mg
2-(1H-Pyrrol-3-yl)acetic acid
86688-96-2 95%+
250mg
$464 2021-08-05
Chemenu
CM196812-1g
2-(1H-Pyrrol-3-yl)acetic acid
86688-96-2 95%+
1g
$889 2021-08-05
Apollo Scientific
OR913592-250mg
(Pyrrol-3-yl)-acetic acid
86688-96-2 95%
250mg
£185.00 2025-02-21
Apollo Scientific
OR913592-1g
(Pyrrol-3-yl)-acetic acid
86688-96-2 95%
1g
£470.00 2025-02-21

2-(1H-pyrrol-3-yl)acetic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Riferimento
Synthesis of novel pyrrolyl-indomethacin derivatives
Serra Moreno, Judith; et al, European Journal of Medicinal Chemistry, 2012, 57, 391-397

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol
1.2 Reagents: Hydrochloric acid ;  pH 4
Riferimento
Investigation of SPR and electrochemical detection of antigen with polypyrrole functionalized by biotinylated single-chain antibody: A review (sic)
Le, H. Q. A.; et al, Analytica Chimica Acta, 2010, 674(1), 1-8

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Thallium nitrate Solvents: Methanol ;  45 min, rt
1.2 Solvents: Methanol ;  12 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Riferimento
Synthesis of novel pyrrolyl-indomethacin derivatives
Serra Moreno, Judith; et al, European Journal of Medicinal Chemistry, 2012, 57, 391-397

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  10 min, rt
1.2 Solvents: Dichloromethane ;  2 h, rt
2.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Thallium nitrate Solvents: Methanol ;  45 min, rt
2.2 Solvents: Methanol ;  12 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Riferimento
Synthesis of novel pyrrolyl-indomethacin derivatives
Serra Moreno, Judith; et al, European Journal of Medicinal Chemistry, 2012, 57, 391-397

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Riferimento
"Back-to-Front" Indole Synthesis Using Silver(I) Catalysis: Unexpected C-3 Pyrrole Activation Mode Supported by DFT
Clarke, Aimee K.; et al, ACS Catalysis, 2018, 8(8), 6844-6850

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Tosyl chloride
1.2 Reagents: Ammonium chloride
1.3 Reagents: Trimethyl orthoformate ,  Thallium nitrate
1.4 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Superhydrophobic Surfaces of Electrodeposited Polypyrroles Bearing Fluorinated Liquid Crystalline Segments
Darmanin, Thierry; et al, Macromolecules (Washington, 2010, 43(22), 9365-9370

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Thallium nitrate Solvents: Methanol ;  45 min, rt
1.2 Solvents: Methanol ;  12 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol
2.2 Reagents: Hydrochloric acid ;  pH 4
Riferimento
Investigation of SPR and electrochemical detection of antigen with polypyrrole functionalized by biotinylated single-chain antibody: A review (sic)
Le, H. Q. A.; et al, Analytica Chimica Acta, 2010, 674(1), 1-8

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  5 min, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Riferimento
"Back-to-Front" Indole Synthesis Using Silver(I) Catalysis: Unexpected C-3 Pyrrole Activation Mode Supported by DFT
Clarke, Aimee K.; et al, ACS Catalysis, 2018, 8(8), 6844-6850

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane
2.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Thallium nitrate Solvents: Methanol ;  45 min, rt
2.2 Solvents: Methanol ;  12 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol
3.2 Reagents: Hydrochloric acid ;  pH 4
Riferimento
Investigation of SPR and electrochemical detection of antigen with polypyrrole functionalized by biotinylated single-chain antibody: A review (sic)
Le, H. Q. A.; et al, Analytica Chimica Acta, 2010, 674(1), 1-8

Metodo di produzione 10

Condizioni di reazione
1.1 Catalysts: Copper(II) triflate Solvents: Dichloromethane ;  0 °C → rt; 2 h, rt
1.2 Reagents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  5 min, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Riferimento
"Back-to-Front" Indole Synthesis Using Silver(I) Catalysis: Unexpected C-3 Pyrrole Activation Mode Supported by DFT
Clarke, Aimee K.; et al, ACS Catalysis, 2018, 8(8), 6844-6850

2-(1H-pyrrol-3-yl)acetic acid Raw materials

2-(1H-pyrrol-3-yl)acetic acid Preparation Products

2-(1H-pyrrol-3-yl)acetic acid Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:86688-96-2)2-(1H-pyrrol-3-yl)acetic acid
Numero d'ordine:A841793
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:54
Prezzo ($):1303.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:86688-96-2)2-(1H-pyrrol-3-yl)acetic acid
A841793
Purezza:99%
Quantità:5g
Prezzo ($):1303.0
Email